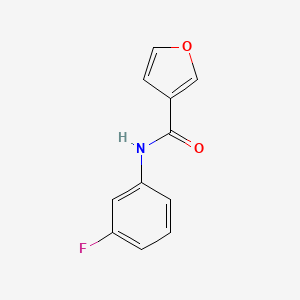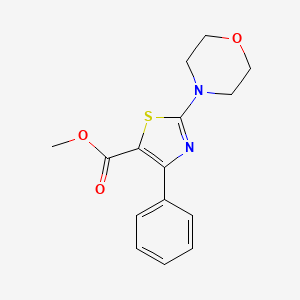
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester, also known as MPTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTC is a thiazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester is not fully understood. However, studies have suggested that 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has also been reported to reduce lipid peroxidation and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has several advantages for lab experiments, including its high purity and stability. However, 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
Several future directions can be explored to further understand the potential therapeutic applications of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester. These include investigating the pharmacokinetics and pharmacodynamics of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester in vivo, exploring the potential of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester as a drug delivery system, and developing 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester derivatives with improved solubility and efficacy.
In conclusion, 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester is a thiazole derivative that has shown promising therapeutic potential in various diseases. The synthesis of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been optimized to achieve high yields and purity. 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester exerts its therapeutic effects by modulating various signaling pathways and has several biochemical and physiological effects. Although 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has some limitations, several future directions can be explored to further understand its potential therapeutic applications.
Métodos De Síntesis
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester can be synthesized using various methods, including the reaction of thiazole-5-carboxylic acid with morpholine and phenyl isothiocyanate. Another method involves the reaction of 2-aminothiazole with phenylisothiocyanate and methyl chloroformate. The synthesis of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anticancer activity of 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester against different cancer cell lines, including breast, lung, and colon cancer cells. 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-Morpholino-4-phenylthiazole-5-carboxylic acid methyl ester has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
methyl 2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-19-14(18)13-12(11-5-3-2-4-6-11)16-15(21-13)17-7-9-20-10-8-17/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJDAMOFXGORQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-morpholin-4-yl-4-phenyl-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

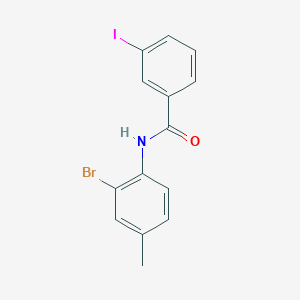
![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)
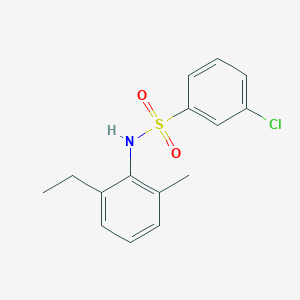
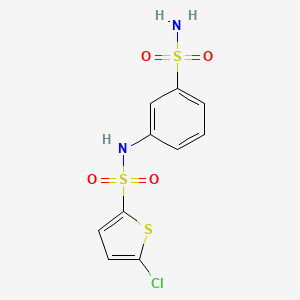
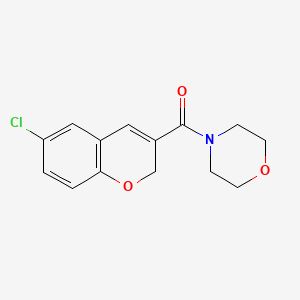
![2-(2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B7480261.png)
![Dimethyl 5-[(4-methoxycarbonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7480271.png)
![3-[(4-Bromophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7480288.png)
![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)
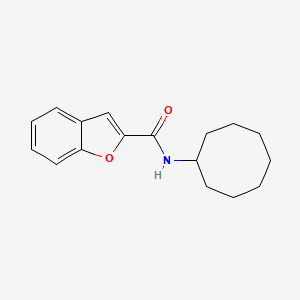
![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)
![N-[2-(2-oxopyrrolidin-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7480322.png)
